7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid
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Overview
Description
7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a fluorine atom, a methyl group, and a carboxylic acid group. The molecular formula of this compound is C9H6FNO4, and it has a molecular weight of 211.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:
Formation of Benzoxazole Ring: The reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions leads to the formation of the benzoxazole ring.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Scientific Research Applications
7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: This compound shares structural similarities with 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid but has additional fluorine atoms and a different ring structure.
Other Benzoxazole Derivatives: Compounds such as 7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-6-4(8(12)13)2-3-5(10)7(6)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI Key |
ATYAWSQAJZFOKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC1=O)F)C(=O)O |
Origin of Product |
United States |
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